N-benzyl-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-Benzyl-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic heterocyclic compound featuring a benzofuropyrimidinone core fused with a pyrimidine ring. Its structure includes a sulfanyl acetamide side chain and a 3-(isopropyloxy)propyl substituent at position 3 of the pyrimidine ring.
Properties
IUPAC Name |
N-benzyl-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-17(2)31-14-8-13-28-24(30)23-22(19-11-6-7-12-20(19)32-23)27-25(28)33-16-21(29)26-15-18-9-4-3-5-10-18/h3-7,9-12,17H,8,13-16H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNFKDIVWCJNCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is C26H29N3O4S, with a molecular weight of 479.6 g/mol. Its structure features a benzofuro-pyrimidine core, which is known for various biological activities. The compound is characterized by the presence of a sulfanyl group and an acetamide moiety, which may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C26H29N3O4S |
| Molecular Weight | 479.6 g/mol |
| Purity | ≥ 95% |
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzofuro-pyrimidines have shown promising results in inhibiting tumor growth in various cancer cell lines. A study demonstrated that specific modifications on the benzofuro-pyrimidine scaffold enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Antimicrobial Activity
The antimicrobial potential of N-benzyl-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide was evaluated against several bacterial strains. Preliminary findings suggest that the compound exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential mechanism for treating inflammatory diseases .
Study 1: Anticancer Efficacy
A recent study focused on the anticancer efficacy of N-benzyl-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide. Researchers found that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The results indicated a dose-dependent response with IC50 values lower than those of standard chemotherapeutics .
Study 2: Antimicrobial Activity Assessment
In another investigation, the compound was tested against a panel of microbial pathogens. The results showed that it possessed significant inhibitory activity against both bacterial and fungal strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The benzofuro[3,2-d]pyrimidinone scaffold is shared with compounds in (e.g., N-(((3S,3aS)-7-(6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide), which also incorporates fused oxazole and pyrimidine systems. Key differences include:
- Sulfanyl Acetamide vs. Sulfonamide: Unlike sulfonamide-containing analogs (e.g., 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide in ), the sulfanyl group in the target compound may reduce hydrogen-bonding capacity but improve metabolic stability .
Physicochemical and Spectroscopic Data
Table 1: Comparative Analysis of Key Properties
Structure-Activity Relationship (SAR) Insights
- Lipophilicity and Bioavailability : The 3-(isopropyloxy)propyl group in the target compound may enhance blood-brain barrier penetration compared to polar substituents (e.g., hydroxypropynyl in ) .
- Sulfanyl vs. Sulfonamide : The sulfanyl group’s lower acidity (vs. sulfonamide) could reduce off-target interactions, as seen in sulfonamide-based kinase inhibitors with higher toxicity profiles .
- Heterocyclic Rigidity: The benzofuropyrimidinone core likely imposes conformational constraints, improving target binding affinity relative to flexible analogs like those in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
